Guadecitabine, also known as SGI-110, is a novel dinucleotide compound that combines decitabine, a well-established DNA demethylating agent, with deoxyguanosine. This unique structure provides guadecitabine with enhanced stability and a prolonged pharmacological effect compared to decitabine alone. Guadecitabine has gained attention for its potential in treating hematological malignancies, particularly acute myeloid leukemia and myelodysplastic syndromes, due to its ability to induce hypomethylation of DNA and reactivation of tumor suppressor genes.
Guadecitabine is classified as a hypomethylating agent. It is synthesized from decitabine and deoxyguanosine linked by a phosphodiester bond. The compound is designed to be more resistant to degradation by cytidine deaminase, an enzyme that rapidly metabolizes decitabine, thereby allowing for sustained release of the active moiety, decitabine, in the body .
The synthesis of guadecitabine involves the formation of a dinucleotide by linking decitabine with deoxyguanosine through a 3'→5' phosphodiester bond. This synthesis can be achieved through solid-phase synthesis techniques or enzymatic methods that ensure the correct linkage and purity of the final product.
In laboratory settings, guadecitabine is prepared as a stock solution for both in vitro and in vivo studies. For in vitro experiments, it is typically dissolved in phosphate-buffered saline (PBS) to create a 10 mM stock solution, which is stored at -80 °C. In vivo formulations often involve diluting guadecitabine in a solvent containing propylene glycol, ethanol, and glycerin .
Guadecitabine's molecular structure consists of two nucleoside components: decitabine and deoxyguanosine. The structural formula can be represented as follows:
The compound's stability arises from its unique dinucleotide configuration which mitigates rapid hydrolysis, allowing for prolonged action within the cellular environment .
Guadecitabine undergoes hydrolysis in biological systems, leading to the gradual release of decitabine. This reaction is facilitated by enzymes that cleave the phosphodiester bond over time, resulting in sustained exposure of cells to decitabine during the DNA synthesis phase of the cell cycle. This mechanism enhances its efficacy compared to traditional administration routes of decitabine .
The primary mechanism of action for guadecitabine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA methyltransferases (DNMTs), leading to hypomethylation of DNA. This process results in the reactivation of silenced tumor suppressor genes and promotes apoptosis in malignant cells.
The pharmacodynamics of guadecitabine suggest that its prolonged release allows for more effective incorporation into DNA during the S phase of the cell cycle compared to decitabine alone . The gradual cleavage of guadecitabine ensures that higher concentrations of active decitabine are available for longer periods.
Guadecitabine is primarily utilized in oncology as a treatment option for patients with acute myeloid leukemia and myelodysplastic syndromes. Clinical studies have shown promising results with guadecitabine leading to improved patient outcomes compared to conventional therapies. Ongoing research continues to explore its efficacy in combination with other therapeutic agents, including immune checkpoint inhibitors .
In addition to its use in hematological cancers, guadecitabine is being investigated for potential applications in solid tumors and other malignancies where aberrant DNA methylation plays a critical role in tumorigenesis .
CAS No.: 18395-92-1
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4